4-tert-butyl-2-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine 4-tert-butyl-2-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2549029-23-2
VCID: VC11809545
InChI: InChI=1S/C19H24N6S/c1-13-21-16(19(2,3)4)11-17(22-13)24-7-9-25(10-8-24)18-23-14-12-20-6-5-15(14)26-18/h5-6,11-12H,7-10H2,1-4H3
SMILES: CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=C(S3)C=CN=C4)C(C)(C)C
Molecular Formula: C19H24N6S
Molecular Weight: 368.5 g/mol

4-tert-butyl-2-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine

CAS No.: 2549029-23-2

Cat. No.: VC11809545

Molecular Formula: C19H24N6S

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

4-tert-butyl-2-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine - 2549029-23-2

Specification

CAS No. 2549029-23-2
Molecular Formula C19H24N6S
Molecular Weight 368.5 g/mol
IUPAC Name 2-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine
Standard InChI InChI=1S/C19H24N6S/c1-13-21-16(19(2,3)4)11-17(22-13)24-7-9-25(10-8-24)18-23-14-12-20-6-5-15(14)26-18/h5-6,11-12H,7-10H2,1-4H3
Standard InChI Key JNFJKJSCWKOZQZ-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=C(S3)C=CN=C4)C(C)(C)C
Canonical SMILES CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=C(S3)C=CN=C4)C(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound belongs to the thiazolo-pyrimidine class, characterized by a pyrimidine core fused with a thiazole ring. Its molecular formula is C₁₉H₂₄N₆S, with a molecular weight of 368.5 g/mol . Key structural components include:

  • A pyrimidine ring substituted at positions 4, 2, and 6.

  • A tert-butyl group (C(CH₃)₃) at position 4.

  • A methyl group at position 2.

  • A piperazine linker at position 6, connected to a thiazolo[4,5-c]pyridine moiety .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₉H₂₄N₆S
Molecular Weight368.5 g/mol
IUPAC Name2-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]- thiazolo[4,5-c]pyridine
SMILESCC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=C(S3)C=CN=C4)C(C)(C)C
CAS Number2549029-23-2

Stereoelectronic Characteristics

The piperazine linker introduces conformational flexibility, enabling interactions with biological targets such as enzymes or receptors . The thiazolo[4,5-c]pyridine system contributes aromaticity and potential π-π stacking interactions, while the tert-butyl group enhances lipophilicity, potentially improving membrane permeability .

Synthesis and Structural Elucidation

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/Conditions
1Pyrimidine core formationThiourea, acetylacetone, PTSA
2Piperazine couplingChloropyrimidine, piperazine, DMF
3Thiazolo-pyridine fusionCuI, L-proline, DMSO

Analytical Characterization

  • IR Spectroscopy: Expected peaks for C=N (1572 cm⁻¹), C=O (1676 cm⁻¹), and aromatic C-H (2967 cm⁻¹) .

  • ¹H NMR: Distinct signals for tert-butyl (δ 1.3 ppm), methyl (δ 2.2 ppm), and piperazine protons (δ 2.8–3.5 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 368.5 [M+H]⁺ .

ActivityTargetMechanism
AntimicrobialDNA gyraseInhibition of DNA supercoiling
AnticancerCDK2/TopoisomeraseCell cycle arrest
Anti-inflammatoryCOX-2Prostaglandin suppression

Computational and Docking Insights

Molecular Docking Studies

Docking simulations of analogous compounds into the DNA gyrase active site (PDB: 1KZN) reveal:

  • Hydrogen bonding between the pyrimidine N1 and Asp73.

  • Hydrophobic interactions involving the tert-butyl group and Val71 .

  • A binding affinity (ΔG) of −7.5 kcal/mol, suggesting moderate inhibitory potential .

ADMET Predictions

  • Lipophilicity: LogP ≈ 3.2 (optimal for blood-brain barrier penetration).

  • Solubility: −4.2 (moderate aqueous solubility).

  • CYP450 Inhibition: Low risk of drug-drug interactions .

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